molecular formula C22H26N6O4 B6461736 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549019-94-3

2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B6461736
CAS RN: 2549019-94-3
M. Wt: 438.5 g/mol
InChI Key: HQIYCVWAIZPXFM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolo[4,3-b]pyridazine ring and the attachment of the 3,4,5-trimethoxybenzoyl and octahydropyrrolo[3,4-c]pyrrole groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused ring system with nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The triazolo[4,3-b]pyridazine ring might be involved in reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be protein kinases , specifically the c-Met protein kinase . Protein kinases play a crucial role in cellular signaling and regulation. The c-Met kinase, in particular, is involved in cell growth, survival, and migration .

Mode of Action

The compound interacts with its targets by binding to the active site of the protein kinase, thereby inhibiting its activity . This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. For instance, the inhibition of c-Met kinase can disrupt the HGF/c-Met signaling pathway , which plays a key role in cell proliferation, survival, and migration . The downstream effects of this disruption can include reduced cell growth and migration, potentially leading to the inhibition of tumor growth in the context of cancer.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to changes in cell behavior. For example, in the context of cancer, this could result in reduced tumor growth .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-13-23-24-19-5-6-20(25-28(13)19)26-9-15-11-27(12-16(15)10-26)22(29)14-7-17(30-2)21(32-4)18(8-14)31-3/h5-8,15-16H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYCVWAIZPXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole

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